molecular formula C10H17N3O B12972777 Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B12972777
M. Wt: 195.26 g/mol
InChI Key: NFSWXZMMFMDHMX-UHFFFAOYSA-N
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Description

Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a methanamine group. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts significant chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with a suitable oxadiazole precursor under controlled conditions. For instance, the reaction of cyclohexylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for the development of new materials and therapeutic agents .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

cyclohexyl-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

InChI

InChI=1S/C10H17N3O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h8-9H,2-6,11H2,1H3

InChI Key

NFSWXZMMFMDHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C(C2CCCCC2)N

Origin of Product

United States

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